2-Ethyl-5-sulfamoylbenzoic acid is an organic compound belonging to the class of benzoic acid derivatives. It features a sulfamoyl group attached to the benzoic acid moiety, which is known for its biological activity, particularly in pharmaceutical applications. This compound is primarily utilized in medicinal chemistry for its potential therapeutic properties.
2-Ethyl-5-sulfamoylbenzoic acid is classified under:
The synthesis of 2-Ethyl-5-sulfamoylbenzoic acid typically involves the reaction of 2-ethyl-5-chlorobenzoic acid with sulfamoyl chloride or sodium sulfamate. The process can be conducted under mild conditions to enhance yield and purity.
The above method ensures that the final product is obtained with high yield and purity, suitable for further applications .
The molecular structure of 2-Ethyl-5-sulfamoylbenzoic acid consists of a benzene ring substituted at the 2 and 5 positions with an ethyl group and a sulfamoyl group, respectively. The molecular formula can be represented as .
2-Ethyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For instance, nucleophilic substitutions may require specific solvents and temperatures to optimize reaction rates .
The mechanism of action for 2-Ethyl-5-sulfamoylbenzoic acid largely revolves around its interaction with biological targets, particularly enzymes related to inflammation and infection. The sulfamoyl group enhances its binding affinity to target sites.
Research indicates that compounds with sulfamoyl groups exhibit significant biological activity, potentially acting as inhibitors for various enzymes involved in disease processes, such as urease and carbonic anhydrase .
These properties make it suitable for various applications in medicinal chemistry .
2-Ethyl-5-sulfamoylbenzoic acid has several scientific applications, including:
Sulfamoylbenzoic acid derivatives emerged as privileged scaffolds in medicinal chemistry during the mid-20th century, primarily driven by their structural hybridity and target versatility. The sulfamoyl group (–SO₂NH₂) confers unique hydrogen-bonding capabilities and acidity (pKa ~10-11), enhancing interactions with biological targets. Early work focused on cardiovascular and metabolic diseases, exemplified by the discovery of indapamide (a 4-chloro-N-(2-methylindoline)-3-sulfamoylbenzamide derivative). This antihypertensive agent, developed in the 1970s, demonstrated that subtle modifications to the benzoic acid core—such as halogenation at the 2-position—could decouple antihypertensive effects from diuretic activity, mitigating adverse effects like hypokalemia [4].
The 1980s–1990s saw strategic expansions into inflammation and immunology. Patent EP0068239A2 highlighted N-(2-halo-4-chloro-5-sulfamoylbenzamido)-2-methylindolines, where chloro/bromo substitution at the benzene ring’s 2-position enhanced target specificity for hypertension management without diuresis [4]. Concurrently, thromboxane A₂ (TXA₂) receptor antagonist research identified 2-sulfamoylbenzoic acid derivatives bearing alkyl, benzyl, or heteroaryl groups. These compounds (e.g., CA2294956A1) showed submicromolar antagonism, pivotal in treating thrombotic disorders by blocking arachidonic acid–derived vasoconstrictors [5].
Table 1: Early Therapeutic Applications of Sulfamoylbenzoic Acid Derivatives
Compound Class | Key Structural Features | Biological Target | Therapeutic Use |
---|---|---|---|
Indapamide-like derivatives | 2-Halo-4-chloro substitution | Vascular smooth muscle | Hypertension (non-diuretic) |
TXA₂ antagonists | N-Benzyl/C₃-C₆ alkyl groups | Thromboxane A₂ receptor | Antithrombotic agents |
cPLA₂α inhibitors | N,N-Disubstituted sulfonamide | Cytosolic phospholipase A₂α | Anti-inflammatory |
The integration of a 2-ethyl substituent into the 5-sulfamoylbenzoic acid scaffold marked a strategic evolution toward isoform-selective receptor modulation. The ethyl group’s hydrophobicity and steric bulk optimize van der Waals interactions within hydrophobic binding pockets, while the sulfamoyl-benzoic acid motif maintains polar anchor points. This design proved critical in targeting lysophosphatidic acid receptor 2 (LPA₂), implicated in apoptosis regulation and radiation injury repair.
Studies demonstrated that 2-ethyl-5-sulfamoylbenzoic acid derivatives act as potent, non-lipid LPA₂ agonists. Compound 11d (5-chloro-2-(N-(4-(1,3-dioxoisoindolin-2-yl)butyl)sulfamoyl)benzoic acid) achieved picomolar EC₅₀ values (0.00506 nM) against LPA₂—surpassing endogenous LPA 18:1 (EC₅₀ = 1.4 nM). Crucially, these analogs showed >10,000-fold selectivity over LPA₁/₃/₄/₅ subtypes, attributed to the ethyl group’s role in occupying a hydrophobic subpocket unique to LPA₂ [2].
In inflammation, N,N-disubstituted 4-sulfamoylbenzoic acids derived from 2-ethyl-5-sulfamoylbenzoic acid achieved submicromolar inhibition of cytosolic phospholipase A₂α (cPLA₂α)—a key enzyme in arachidonic acid release. Modifications like benzhydrylindole substitutions (e.g., 85 and 88) yielded IC₅₀ values of ~0.8 µM by mimicking the pharmacophore of Wyeth’s inhibitor WAY-196025. Molecular docking confirmed the ethyl group’s contribution to binding entropy via hydrophobic enclosure within the cPLA₂α catalytic domain [6].
Table 2: SAR of 2-Ethyl-5-sulfamoylbenzoic Acid Derivatives
Modification Site | Impact on Potency/Selectivity | Optimal Group | Example Activity |
---|---|---|---|
5-Sulfamoyl N-substitution | Increased LPA₂ agonist potency | 4-(1,3-Dioxoisoindolin-2-yl)butyl | EC₅₀ = 0.00506 nM [2] |
Carboxylic acid bioisosteres | Reduced metabolic clearance; retained target engagement | Tetrazole; acyl-sulfonamide | Not assayed |
2-Ethyl group | Enhanced hydrophobic packing in LPA₂/cPLA₂α | Retained in all high-affinity analogs | >10,000× selectivity [2] [6] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0